molecular formula C10H4Cl2O2 B14745779 6,7-Dichloronaphthalene-1,4-dione CAS No. 577-67-3

6,7-Dichloronaphthalene-1,4-dione

Cat. No.: B14745779
CAS No.: 577-67-3
M. Wt: 227.04 g/mol
InChI Key: WHCHEHXXUJTVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloronaphthalene-1,4-dione is a chemical compound belonging to the quinone family. Quinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the naphthalene ring and a quinone moiety at the 1,4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dichloronaphthalene-1,4-dione can be synthesized through the chlorination of naphthalene-1,4-dione. The chlorination process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out in a suitable solvent like acetic acid or nitrobenzene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of naphthalene-1,4-dione in large reactors, followed by purification steps such as crystallization and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dichloronaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dichloronaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is responsible for its antimicrobial and anticancer properties. The molecular targets include cellular enzymes and DNA, leading to cell death through oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloronaphthalene-1,4-dione
  • 2,6-Dichloronaphthalene-1,4-dione
  • 2-Chloro-3-(pyridine-2-ylmethyl)amino-naphthalene-1,4-dione

Uniqueness

6,7-Dichloronaphthalene-1,4-dione is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct redox properties and a different spectrum of biological activities .

Properties

CAS No.

577-67-3

Molecular Formula

C10H4Cl2O2

Molecular Weight

227.04 g/mol

IUPAC Name

6,7-dichloronaphthalene-1,4-dione

InChI

InChI=1S/C10H4Cl2O2/c11-7-3-5-6(4-8(7)12)10(14)2-1-9(5)13/h1-4H

InChI Key

WHCHEHXXUJTVHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=CC(=C(C=C2C1=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.